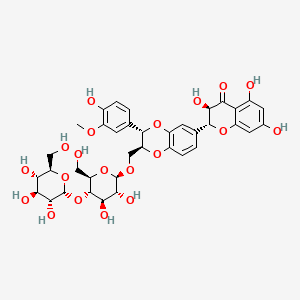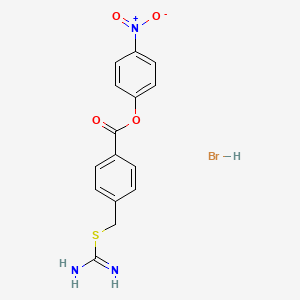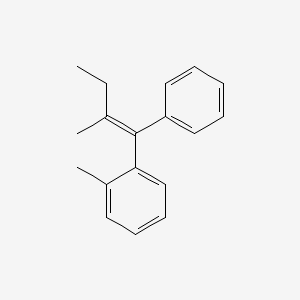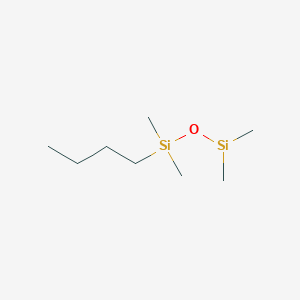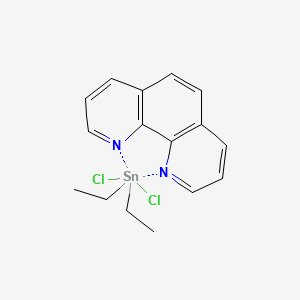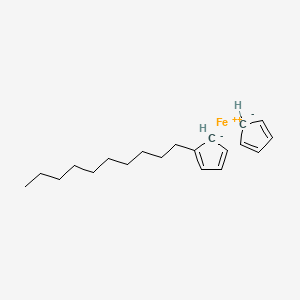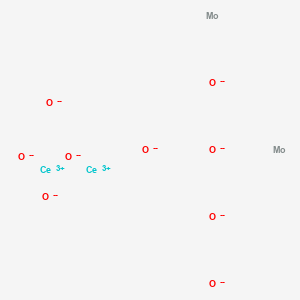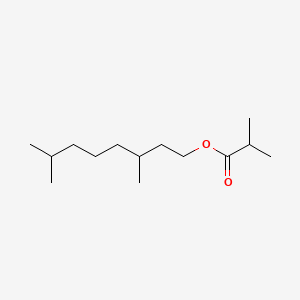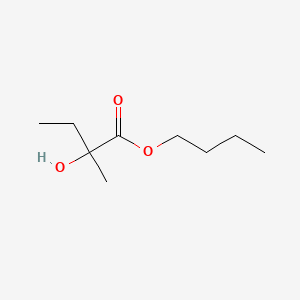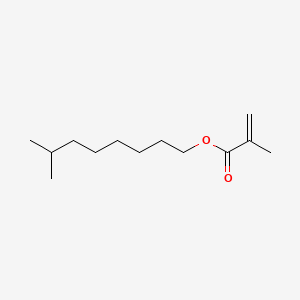
Isononyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononyl methacrylate is an organic compound with the molecular formula C13H24O2. It is a methacrylate ester derived from methacrylic acid and isononyl alcohol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their excellent properties such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isononyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and isononyl alcohol are fed into a reactor. The reaction is catalyzed by a strong acid, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Isononyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the methacrylate group reacts with other monomers to form polymers. This reaction is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Common Reagents and Conditions:
Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Toluene, ethyl acetate.
Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere to prevent unwanted side reactions.
Major Products: The primary products of these reactions are polymers and copolymers, which are used in various applications such as coatings, adhesives, and sealants .
Scientific Research Applications
Isononyl methacrylate has a wide range of applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action of isononyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is facilitated by initiators that generate free radicals under specific conditions .
Molecular Targets and Pathways: The molecular target of this compound is the methacrylate group, which undergoes polymerization. The pathways involved include the initiation, propagation, and termination steps of free radical polymerization .
Comparison with Similar Compounds
- Isobornyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Comparison: Isononyl methacrylate is unique due to its longer alkyl chain compared to other methacrylate esters. This gives it distinct properties such as increased flexibility and lower glass transition temperature. Additionally, its polymers exhibit enhanced resistance to environmental factors, making it suitable for applications requiring durability .
Properties
CAS No. |
85005-57-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
7-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-11(2)9-7-5-6-8-10-15-13(14)12(3)4/h11H,3,5-10H2,1-2,4H3 |
InChI Key |
XFZOHDFQOOTHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



